molecular formula C18H23F3N6O B4903387 N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B4903387
M. Wt: 396.4 g/mol
InChI Key: SNFZULNEEGOFGQ-UHFFFAOYSA-N
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Description

This compound features a triazolopyridazine core substituted with a trifluoromethyl group at position 3, a piperidine ring at position 6, and a cyclohexyl-carboxamide group at the piperidine-4 position. Its structural complexity positions it as a candidate for targeting proteins involved in oncology or immunology, though specific biological data remain under investigation.

Properties

IUPAC Name

N-cyclohexyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N6O/c19-18(20,21)17-24-23-14-6-7-15(25-27(14)17)26-10-8-12(9-11-26)16(28)22-13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFZULNEEGOFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves a multi-step process. One common method includes the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another approach involves the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase pim-1, which plays a role in cell survival and proliferation . The compound binds to this kinase, inhibiting its activity and thereby affecting various cellular pathways.

Comparison with Similar Compounds

Core Triazolopyridazine Modifications

The triazolopyridazine scaffold is conserved across several analogs, but substituents at position 3 vary significantly:

  • Trifluoromethyl (Target Compound) : Enhances hydrophobic interactions and metabolic stability compared to methyl or phenyl groups .
  • m-Tolyl (Compound 7a, ) : Introduces aromatic bulk, which may improve selectivity for ion channels like CatSper .

Heterocyclic Ring Variations

The piperidine ring in the target compound is replaced in analogs with smaller or functionalized rings:

  • Piperidine (Target Compound) : Provides conformational flexibility for target engagement.
  • Quinazolinone-Modified Piperidine (): Adds a planar aromatic system, which may enhance DNA intercalation or kinase inhibition .

Carboxamide Substituent Diversity

The cyclohexyl group in the target compound contrasts with other substituents:

  • Diethylaminoethyl (Compound 7a, ): Introduces basicity, improving solubility but possibly reducing blood-brain barrier penetration .
  • 2-Methylpiperidinyl (SCL-1, ) : Modifies steric bulk, influencing PD-1/PD-L1 binding affinity .

Pharmacological and Physicochemical Data

Table 1: Key Analogs and Their Properties

Compound Name Triazolopyridazine Substituent Heterocyclic Ring Carboxamide Substituent Key Activity/Findings
Target Compound 3-(trifluoromethyl) Piperidine Cyclohexyl Under investigation
SCL-1 () 3-(trifluoromethyl) Piperidine 2-Methylpiperidinyl PD-1/PD-L1 inhibitor (IC₅₀: 12 nM)
Compound 7a () 3-(m-tolyl) Piperidine Diethylaminoethyl CatSper blocker (IC₅₀: 0.8 µM)
N-(4-Chlorobenzyl)... () 3-methyl Piperidine 4-Chlorobenzyl Unreported biological activity
Lin28-1632 (Evidences 2, 3, 6, 10) 3-methyl Phenylacetamide Methylacetamide Lin28 inhibitor (80 µM reduces tumorspheres)

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) LogP (Predicted) Solubility (µM)
Target Compound Not reported 3.8 12.5 (PBS)
E-4b () 253–255 2.1 45.0 (EtOH/DMF)
Lin28-1632 () Not reported 2.9 150.0 (DMSO)

Research Findings and Implications

  • Target Selectivity : The trifluoromethyl group in the target compound may improve binding to hydrophobic targets compared to methyl-substituted analogs like Lin28-1632 .
  • Functional Outcomes: Piperidine-based analogs (e.g., SCL-1) show nanomolar potency in immuno-oncology, whereas pyrrolidine derivatives () are less explored but offer synthetic versatility .
  • Contradictory Evidence : While triazolopyridazine cores are common, substituent variations lead to divergent targets (e.g., CatSper vs. Lin28), highlighting the scaffold’s adaptability .

Biological Activity

N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into the compound's biological activity, including its mechanism of action, cytotoxicity against various cancer cell lines, and pharmacological properties.

Chemical Structure

The molecular formula of this compound is C18H18F3N5C_{18}H_{18}F_3N_5. The compound features a piperidine ring linked to a triazolo-pyridazine moiety, which is crucial for its biological activity.

This compound is primarily studied for its inhibitory effects on c-Met kinase, a receptor tyrosine kinase implicated in various cancers. Inhibition of c-Met can lead to reduced tumor growth and metastasis. The compound's structure allows it to bind effectively to the ATP-binding site of the kinase, disrupting its activity.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:

Cell Line IC50 (µM) Notes
A549 (Lung)1.06 ± 0.16Significant cytotoxicity observed
MCF-7 (Breast)1.23 ± 0.18Comparable to positive control
HeLa (Cervical)2.73 ± 0.33Moderate cytotoxicity noted
LO2 (Normal)NDNo significant cytotoxicity

The IC50 values indicate that the compound exhibits potent activity against cancerous cells while showing minimal effects on normal cells, suggesting a favorable therapeutic index .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In a study assessing various triazolo-pyridazine derivatives, this compound was highlighted for its significant cytotoxic effects against A549 and MCF-7 cell lines with IC50 values well below 5 µM .
  • Kinase Inhibition : The compound demonstrated competitive inhibition against c-Met kinase with an IC50 value comparable to Foretinib (0.090 µM vs. 0.019 µM), indicating its potential as a therapeutic agent in targeting c-Met-driven tumors .
  • Apoptotic Induction : Further investigations revealed that treatment with this compound could induce apoptosis in cancer cells, particularly through late-stage apoptotic pathways in A549 cells, as evidenced by flow cytometry analyses .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has high oral bioavailability and favorable absorption characteristics. Animal studies indicate effective plasma concentrations following administration at doses of 10μmol/kg10\mu mol/kg, with significant systemic exposure noted .

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